molecular formula C13H10N2 B1428633 2-(6-Phenylpyridin-2-yl)acetonitrile CAS No. 794522-71-7

2-(6-Phenylpyridin-2-yl)acetonitrile

Cat. No. B1428633
M. Wt: 194.23 g/mol
InChI Key: GJXDWKSJFBRDCG-UHFFFAOYSA-N
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Description

2-(6-Phenylpyridin-2-yl)acetonitrile is a chemical compound with the CAS Number: 794522-71-7 . It has a molecular weight of 194.24 and its IUPAC name is (6-phenyl-2-pyridinyl)acetonitrile . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 2-(6-Phenylpyridin-2-yl)acetonitrile involves a reaction with sodium carbonate and triphenylphosphine in methanol and toluene at 80℃ for 24 hours in an inert atmosphere . Another method involves a reaction with sodium carbonate in ethanol, water, and benzene for 40 hours under heating/reflux conditions .


Molecular Structure Analysis

The molecular formula of 2-(6-Phenylpyridin-2-yl)acetonitrile is C13H10N2 . The InChI key is GJXDWKSJFBRDCG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(6-Phenylpyridin-2-yl)acetonitrile is a pale-yellow to yellow-brown solid . Its molecular weight is 194.23 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

These applications are speculative and based on the chemical structure and properties of 2-(6-Phenylpyridin-2-yl)acetonitrile . For concrete applications and experimental details, one would need to consult scientific literature and conduct experiments to explore these possibilities further .

  • Biological Activity Studies

    • Results : Potential identification of compounds with significant biological activity, such as anti-fibrotic effects .
  • Catalysis Research

    • Results : Successful synthesis of novel structures like cyclobutenone, which could have various applications .
  • Electrochemical Synthesis

    • Results : Production of nitrogen-containing or nitrile-containing compounds through electrochemical methods .

properties

IUPAC Name

2-(6-phenylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-9-12-7-4-8-13(15-12)11-5-2-1-3-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXDWKSJFBRDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730381
Record name (6-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Phenylpyridin-2-yl)acetonitrile

CAS RN

794522-71-7
Record name (6-Phenylpyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Farahat, DW Boykin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
Dihalo pyridine, pyrazine, and pyridazine analogues were converted to the corresponding monohalo acetonitrile analogues through nucleophilic displacement of the halogen with the …
Number of citations: 6 onlinelibrary.wiley.com

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